Sodium decyl sulfate
Overview
Description
Sodium decyl sulfate: is an anionic surfactant with the chemical formula CH₃(CH₂)₉OSO₃Na. It is commonly used as a dispersing, wetting, and emulsifying agent in various industrial applications, including the production of gypsum boards, fire-fighting foams, carpet and upholstery cleaners, and latex manufacture .
Scientific Research Applications
Sodium decyl sulfate has a wide range of applications in scientific research:
Biology: this compound is employed in the study of protein interactions and membrane dynamics.
Medicine: It is used in formulations for drug delivery systems and as an emulsifying agent in pharmaceutical preparations.
Industry: this compound is utilized in the production of cleaning agents, emulsifiers, and dispersants for various industrial processes
Mechanism of Action
Target of Action
Sodium decyl sulfate, an anionic surfactant, primarily targets lipid molecules in the cells . It is known to interact with the lipid molecules in the cells of the vein wall . It also has a significant impact on the respiratory system .
Mode of Action
The compound interacts with its targets by acting as a potent toxin for endothelial cells . Brief exposure to even low concentrations of this compound is effective in stripping the endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process . This interaction leads to significant changes in the cells, including inflammation and thrombus formation .
Biochemical Pathways
It is known that the compound’s action can lead to structural changes in micelles, transforming their shape from cylindrical to plate-like . This transformation is likely to affect various biochemical processes, particularly those involving the stabilization of micelles with different shapes and sizes .
Pharmacokinetics
It is known that the compound’s action is influenced by its concentration and temperature . For instance, heat capacities of aqueous solutions of this compound have been studied in the 0.28–0.42 mol kg −1 range of molar concentrations and the 278–363 K range of temperatures .
Result of Action
The primary result of this compound’s action is the inflammatory destruction of the internal lining of the vein and thrombus formation, eventually leading to sclerosis of the vein . This action can have significant molecular and cellular effects, including changes in the structure and function of the cells .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s action is affected by its concentration and temperature . Moreover, the presence of other ions in the environment can also influence the compound’s action. For example, the presence of ammonium ions can enhance the kinetics of the compound’s action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sodium decyl sulfate plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules by disrupting their hydrophobic interactions. This disruption leads to the solubilization of membrane proteins and the denaturation of proteins, which is essential for techniques such as polyacrylamide gel electrophoresis (PAGE) and protein purification . This compound is known to interact with enzymes like alkyl sulfatase, which catalyzes the hydrolysis of sulfate esters, and alcohol dehydrogenase, which oxidizes alcohols to aldehydes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It disrupts cell membranes, leading to cell lysis and the release of intracellular contents . This disruption activates cell wall integrity signaling pathways and restricts cell growth, as observed in Saccharomyces cerevisiae . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the membrane environment and affecting the function of membrane-bound proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to proteins and disrupts their secondary and tertiary structures, leading to protein unfolding and denaturation . This interaction is facilitated by the amphiphilic nature of this compound, which allows it to insert into lipid bilayers and disrupt membrane integrity . The compound also inhibits or activates enzymes by altering their conformation and accessibility to substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its effectiveness can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in membrane composition and protein expression levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used to study the permeability and integrity of cell membranes without causing significant toxicity . At high doses, this compound can be toxic and cause adverse effects such as inflammation, tissue damage, and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its biodegradation by microorganisms. The biodegradation process involves the hydrolysis of the sulfate ester bond by alkyl sulfatase, followed by the oxidation of the resulting alcohol to aldehyde and then to carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase . These metabolic pathways are essential for the removal of this compound from the environment and its conversion into less harmful compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s amphiphilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets . This distribution pattern affects its localization and activity within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting membrane-bound organelles and compartments. It can localize to the endoplasmic reticulum, Golgi apparatus, and plasma membrane, where it exerts its effects on membrane integrity and protein function . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium decyl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of decanol (a ten-carbon alcohol) with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The resulting decyl sulfate is then neutralized with sodium hydroxide (NaOH) to produce this compound .
Industrial Production Methods: The industrial production of this compound follows the same basic synthetic route but on a larger scale. The continuous sulfation process ensures high efficiency and consistent product quality. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium decyl sulfate primarily undergoes substitution reactions due to its sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions (OH⁻) or amines under basic conditions to form corresponding alcohols or amine derivatives.
Oxidation Reactions: In the presence of strong oxidizing agents like potassium permanganate (KMnO₄), this compound can be oxidized to produce decanoic acid and sulfuric acid.
Reduction Reactions: this compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form decanol and sodium sulfate.
Major Products Formed:
Substitution: Decanol, amine derivatives
Oxidation: Decanoic acid, sulfuric acid
Reduction: Decanol, sodium sulfate
Comparison with Similar Compounds
Sodium tetradecyl sulfate: This compound has a fourteen-carbon chain and is used in medical applications, particularly in sclerotherapy for treating varicose veins.
Uniqueness of Sodium Decyl Sulfate: this compound is unique due to its ten-carbon chain, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a wetting and dispersing agent in various industrial applications .
Properties
CAS No. |
142-87-0 |
---|---|
Molecular Formula |
C10H22NaO4S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
sodium;decyl sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13); |
InChI Key |
IFWQJLOEDLBVJO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)O.[Na] |
142-87-0 | |
physical_description |
Liquid; WetSolid |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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